![molecular formula C14H20ClNO B5788652 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine, commonly known as CEC, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
CEC exerts its effects by binding to the sigma-1 receptor with high affinity and selectivity. The binding of CEC to the sigma-1 receptor modulates its activity, leading to downstream effects on various cellular processes. The exact mechanism of action of CEC on the sigma-1 receptor is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways, including the regulation of calcium homeostasis and the activation of protein kinase C.
Biochemical and Physiological Effects:
CEC has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, and to regulate the activity of ion channels, including voltage-gated calcium channels. CEC has also been shown to have analgesic and antidepressant effects in animal models of pain and depression, respectively.
実験室実験の利点と制限
CEC has several advantages for use in lab experiments. It is a potent and selective antagonist of the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. CEC is also relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. However, CEC also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups. Additionally, CEC has not been extensively tested in humans, which limits its translational potential.
将来の方向性
There are several future directions for research on CEC. One area of interest is the role of sigma-1 receptors in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. CEC has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the development of more potent and selective sigma-1 receptor antagonists, which could have improved efficacy and reduced side effects compared to CEC. Additionally, further research is needed to elucidate the exact mechanism of action of CEC on the sigma-1 receptor and to determine its potential effects on other cellular processes.
合成法
CEC can be synthesized through a multistep process, which involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form 2-(4-chloro-2-methylphenoxy)propanol. The resulting compound is then treated with piperidine to yield CEC. The purity of the final product can be confirmed through various techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
CEC has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in various cellular processes, including ion channel regulation, calcium signaling, and neurotransmitter release. CEC has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, including pain, depression, addiction, and neurodegenerative diseases.
特性
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(15)5-6-14(12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDPLWHBMDICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


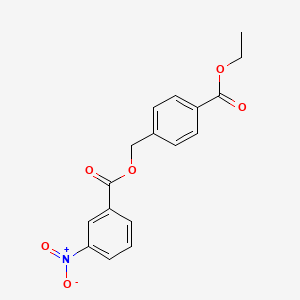
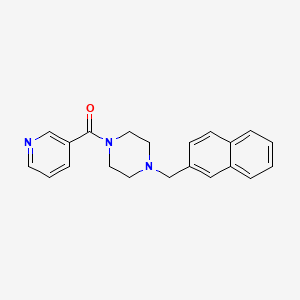
![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

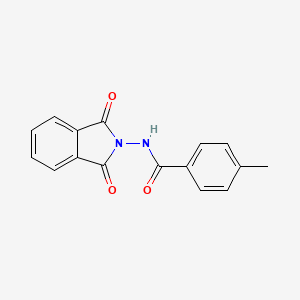

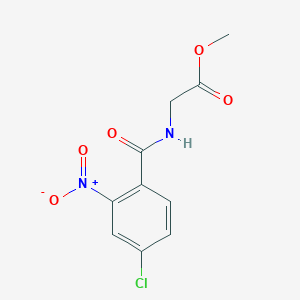
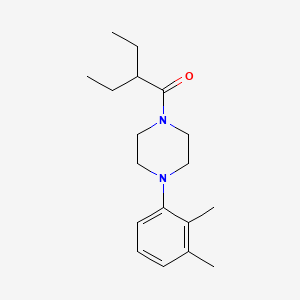
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)



